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Compound of Interest

Compound Name: 5-Fluoro-2-methylbenzaldehyde

Cat. No.: B1334153

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 5-Fluoro-2-
methylbenzaldehyde (CsH7FO), a key intermediate in various synthetic applications. Due to
the limited availability of direct experimental spectra in public databases, this document
presents predicted data based on established spectroscopic principles and data from
analogous compounds. The information herein serves as a valuable resource for the
identification, characterization, and quality control of this compound.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 5-Fluoro-2-methylbenzaldehyde.

'H NMR (Proton NMR) Spectral Data

Solvent: CDCIs (Deuterated Chloroform) Frequency: 400 MHz
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Chemical Shift (5,

Coupling Constant

opm) Multiplicity (3, Hz) Assignment

102 . ,(A:I:Zr;yde proton (-
~7.6-7.7 dd ~8.5, ~3.0 Aromatic proton (H6)
~7.2-7.3 dd ~8.5,~4.5 Aromatic proton (H3)
~7.0-7.1 td ~8.5, ~3.0 Aromatic proton (H4)
~2.6 s Methyl protons (-CHs)

Note: Predicted chemical shifts and coupling constants are estimates and may vary slightly in

experimental conditions.

3C NMR (Carbon NMR) Spectral Data

Solvent: CDCIs (Deuterated Chloroform) Frequency: 101 MHz

Chemical Shift (6, ppm)

Assighment

~191

Aldehyde Carbonyl (C=0)

~164 (d, LJCF = 250 Hz)

Aromatic Carbon (C5-F)

~142 (d, 3JCF = 8 Hz)

Aromatic Carbon (C2-CHs)

~134 (d, 4JCF = 3 Hz)

Aromatic Carbon (C1-CHO)

~125 (d, 2JCF = 22 Hz)

Aromatic Carbon (C6)

~120 (d, 2JCF = 21 Hz)

Aromatic Carbon (C4)

~115 (d, 3JCF = 9 Hz)

Aromatic Carbon (C3)

~19

Methyl Carbon (-CH3)

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling. Other

aromatic carbons will also exhibit smaller couplings to fluorine.
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IR (Infrared) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment
~2850, ~2750 Medium C-H stretch of aldehyde
C=0 stretch of aromatic
~1705 Strong
aldehyde[1][2]
~1600, ~1480 Medium-Strong C=C stretch of aromatic ring
~1250 Strong C-F stretch
C-H out-of-plane bend for
~880-800 Strong

substituted benzene

MS (Mass Spectrometry) Data

lonization Mode: Electron lonization (EI)

miz Relative Intensity Assighment
138 High [M]* (Molecular ion)
_ [M-H]* (Loss of aldehydic

137 High

proton)[3]
110 Medium [M-COJ*
109 Medium [M-CHOJ*
91 Medium [C7H7]* (Tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above.

NMR Spectroscopy

o Sample Preparation: Accurately weigh 5-10 mg of 5-Fluoro-2-methylbenzaldehyde for 1H
NMR (20-50 mg for 3C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable

deuterated solvent (e.g., CDCIs) in a clean vial.[4][5]
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o Transfer: Using a Pasteur pipette with a cotton plug, transfer the solution into a clean 5 mm
NMR tube to a height of about 4-5 cm.[4][5]

e Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it
into the magnet.

e Acquisition:

o

Lock the spectrometer onto the deuterium signal of the solvent.[5]

[¢]

Shim the magnetic field to achieve optimal homogeneity and resolution.[5]

[¢]

Tune the probe for the desired nucleus (*H or 13C).[5]

[e]

Set appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation
delay). For 3C NMR, a proton-decoupled experiment is standard.

[e]

Acquire the spectrum.

e Processing: Process the raw data by applying Fourier transformation, phase correction, and
baseline correction. Reference the spectrum using the residual solvent peak or an internal
standard like tetramethylsilane (TMS).[6]

IR Spectroscopy

e Sample Preparation:

o Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the
sample between two salt plates (e.g., NaCl or KBr).

o Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR
absorption in the regions of interest (e.g., CCls or CS2).

 Instrumentation: Place the salt plates or the solution cell in the sample holder of the IR
spectrometer.

e Acquisition:
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o Record a background spectrum of the salt plates or the solvent.

o Record the sample spectrum. The instrument software will automatically subtract the
background spectrum.

Analysis: ldentify the characteristic absorption bands and their corresponding functional
groups. Aromatic aldehydes typically show a strong C=0 stretching band around 1700-1720
cm~L,

Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
volatile organic solvent (e.g., dichloromethane, methanol, or acetonitrile).[7] Further dilute
this stock solution to the appropriate concentration for GC-MS analysis (typically in the
pg/mL range).

Instrumentation:

o Gas Chromatograph (GC): Inject a small volume (e.g., 1 yL) of the prepared solution into
the GC injection port. The sample is vaporized and carried by an inert gas through a
capillary column, which separates the components of the sample.

o Mass Spectrometer (MS): As the separated components elute from the GC column, they
enter the ion source of the mass spectrometer (e.g., an electron ionization source). The
molecules are ionized and fragmented. The mass analyzer separates the resulting ions
based on their mass-to-charge ratio (m/z).

Data Acquisition and Analysis: The detector records the abundance of each ion at each m/z
value, generating a mass spectrum. The molecular ion peak and the fragmentation pattern
are used to determine the molecular weight and deduce the structure of the compound.
Aromatic aldehydes often show a strong molecular ion peak and a characteristic loss of the
aldehyde hydrogen ([M-1]*).[3]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a chemical compound.
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Caption: Workflow for chemical analysis using spectroscopic methods.
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This guide provides a foundational understanding of the expected spectral characteristics of 5-
Fluoro-2-methylbenzaldehyde and the methodologies to obtain them. For definitive structural
confirmation, comparison with a certified reference standard is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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